molecular formula C14H17F3N4O2 B2606013 N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 920161-39-3

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2606013
CAS RN: 920161-39-3
M. Wt: 330.311
InChI Key: XCBSGZJEZWXYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a chemical compound. It is also known as "4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline" . This compound is related to a class of compounds known as phenylpiperazines .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a trifluoromethyl group, and an aniline group . The molecular formula is C14H18F3N3O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.3074 . The InChI code is 1S/C12H19N3/c1-14-4-6-15 (9-7-14)10-11-2-4-12 (13)5-3-11/h2-5H,6-10,13H2,1H3 .

Scientific Research Applications

PET Imaging and Neuroinflammation

The derivative [11C]CPPC is a PET radiotracer specific for the CSF1R, a microglia-specific marker, indicating its potential for imaging reactive microglia and disease-associated microglia in neuroinflammation. This compound could be instrumental in studying neuropsychiatric disorders, the immune environment of central nervous system malignancies, and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. It demonstrates a non-invasive, repeatable measurement of drug target engagement, crucial for developing new therapeutics for neuroinflammation (Horti et al., 2019).

Kinase Inhibition and Antitumor Activity

Structural optimization of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives has led to compounds with significant in vitro antitumor potency against non-small-cell lung cancer cell lines. These compounds target EGFR-activating and drug-resistance mutations, showing potent kinase inhibition and selectivity across the kinome. In vivo studies reveal their potential for complete tumor regression, highlighting their relevance in cancer research (Yang et al., 2012).

Serotonin Ligand Affinity

Research on arylpiperazine derivatives has shown that N4-substitution enhances affinity for 5-HT1A serotonin sites, potentially contributing to the development of agents targeting serotonin receptors for various neurological and psychiatric disorders (Glennon et al., 1988).

Vasopressin V1A Receptor Antagonism

A series of triazole derivatives have shown selective antagonism for the human vasopressin V1A receptor. Structural modifications, such as substituting the methoxy group with (4-methylpiperazin-1-yl)alkoxy moieties, have improved affinity and selectivity, indicating their potential in treating conditions related to vasopressin dysregulation (Kakefuda et al., 2002).

Tuberculostatic Activity

Phenylpiperazineacetic hydrazide derivatives have been synthesized and evaluated for their tuberculostatic activity, offering new avenues for tuberculosis treatment. Specific derivatives demonstrated minimum inhibiting concentrations within the range of 25 - 100 mg/ml, showing potential as new agents against tuberculosis (Foks et al., 2004).

Mechanism of Action

properties

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBSGZJEZWXYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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